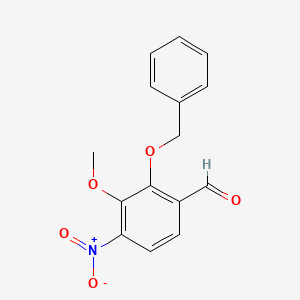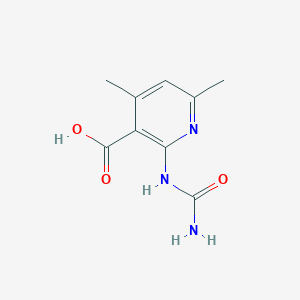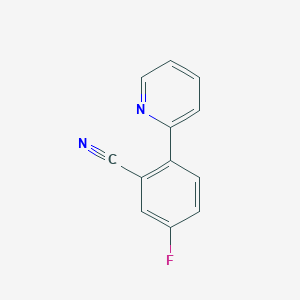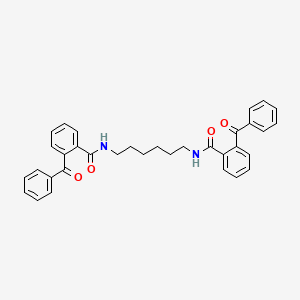
N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexane-1,6-diyl linker connecting two benzoylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) typically involves the reaction of hexane-1,6-diamine with 2-benzoylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(2-hydroxybenzamide): This compound has a similar hexane-1,6-diyl linker but with hydroxybenzamide groups instead of benzoylbenzamide groups.
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): This compound features a similar hexane-1,6-diyl linker but with phenylprop-2-en-1-imine groups.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is unique due to its specific benzoylbenzamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
678975-46-7 |
|---|---|
Molecular Formula |
C34H32N2O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-benzoyl-N-[6-[(2-benzoylbenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C34H32N2O4/c37-31(25-15-5-3-6-16-25)27-19-9-11-21-29(27)33(39)35-23-13-1-2-14-24-36-34(40)30-22-12-10-20-28(30)32(38)26-17-7-4-8-18-26/h3-12,15-22H,1-2,13-14,23-24H2,(H,35,39)(H,36,40) |
InChI Key |
SEKZWZVSBFQKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCCCCCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)

![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
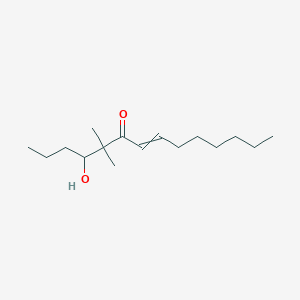

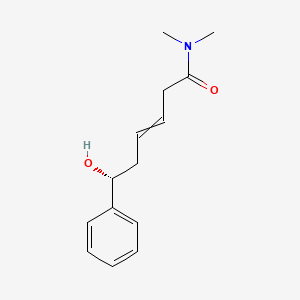
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
